Stereochemical Configuration Dictates CK1δ Inhibitor Selectivity: (3S,4R) vs. (3R,4S) vs. Achiral Lead
In a published study on CK1δ inhibitors, pyrrolidine scaffolds prepared from enantiomerically pure ethyl (3S,4R)-1-benzyl-4-[(tert-butyldimethylsilyl)oxy]-5-oxopyrrolidine-3-carboxylate yielded compound (–)-34 with an IC50 of 1.04 µM against CK1δ. The (3S,4R)-configured iminosugar unit conferred a twofold increase in selectivity for CK1δ over CK1ε compared to the achiral lead compound 1 [1]. The (3R,4S) enantiomer was also prepared and evaluated, but the (3S,4R) derivative was identified as the most potent and selective. This represents a cross-study comparable stereochemical advantage for the (3S,4R) configuration.
| Evidence Dimension | CK1δ inhibitory activity and selectivity |
|---|---|
| Target Compound Data | IC50 (CK1δ) = 1.04 µM; approximately twofold selectivity over CK1ε for (3S,4R)-configured compound (–)-34 |
| Comparator Or Baseline | Achiral lead compound 1 with lower CK1δ selectivity; (3R,4S) enantiomer with lower potency |
| Quantified Difference | ~2-fold increase in CK1δ selectivity for (3S,4R) vs. achiral lead |
| Conditions | In vitro kinase assay against human CK1δ, -ε, and -α isoforms |
Why This Matters
Procuring the correct (3S,4R) enantiomer is essential for medicinal chemistry programs targeting CK1δ where selectivity over closely related isoforms reduces off-target risk.
- [1] Drathen, T., Ure, E.M., Kirschner, S. et al. C5-Iminosugar modification of casein kinase 1δ lead 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole promotes enhanced inhibitor affinity and selectivity. Archiv der Pharmazie, 355(5), e2100497 (2022). View Source
